Mutated Epithelial Growth Factor Receptor-Inhibitor 2 is a compound associated with the mutated forms of the epidermal growth factor receptor, particularly relevant in the context of cancer treatment. The epidermal growth factor receptor plays a crucial role in cell signaling pathways that regulate cell growth, survival, and proliferation. Mutations in this receptor are often implicated in various cancers, particularly non-small cell lung cancer, making it a target for therapeutic interventions.
The primary source of information regarding Mutated Epithelial Growth Factor Receptor-Inhibitor 2 comes from recent studies focusing on the mutational landscape of the epidermal growth factor receptor and its implications in targeted therapies. Notably, comprehensive mutational scanning and saturation mutagenesis have been employed to assess the functional impact of numerous mutations within the epidermal growth factor receptor gene, revealing insights into their roles in tumorigenesis and treatment resistance .
Mutated Epithelial Growth Factor Receptor-Inhibitor 2 is classified as a small molecule inhibitor targeting mutated forms of the epidermal growth factor receptor. It falls under the broader category of targeted cancer therapies, specifically designed to inhibit aberrant signaling pathways activated by mutated receptors.
The synthesis of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 typically involves high-throughput oligonucleotide synthesis and site-directed mutagenesis techniques. These methods allow for the generation of diverse mutant libraries, enabling comprehensive functional assessments of various epidermal growth factor receptor variants.
The molecular structure of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 consists of a core scaffold that interacts with the ATP-binding site of the epidermal growth factor receptor tyrosine kinase domain. The presence of specific functional groups within its structure allows for selective binding to mutated forms of the receptor while minimizing interaction with wild-type receptors.
Mutated Epithelial Growth Factor Receptor-Inhibitor 2 undergoes various chemical reactions upon administration:
The mechanism by which Mutated Epithelial Growth Factor Receptor-Inhibitor 2 exerts its effects involves:
Studies have shown that specific mutations within the epidermal growth factor receptor can alter sensitivity to inhibitors like Mutated Epithelial Growth Factor Receptor-Inhibitor 2, necessitating personalized approaches in therapy .
Mutated Epithelial Growth Factor Receptor-Inhibitor 2 has several applications in scientific research and clinical settings:
This comprehensive overview highlights the significance of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 in cancer research and treatment, emphasizing its synthesis, mechanism of action, properties, and applications within scientific domains.
Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most prevalent oncogenic drivers in non-small cell lung cancer (NSCLC), with significant demographic and geographic variations. Globally, EGFR mutations occur in approximately 10-17% of Western NSCLC patients, while incidence rises sharply to 35-51% in Asian populations, particularly among women, non-smokers, and adenocarcinoma subtypes [4] [7]. The most common sensitizing mutations—exon 19 deletions (Ex19del) and exon 21 L858R point mutations—collectively account for ~90% of EGFR alterations, establishing EGFR as a critical therapeutic target [4] [6]. Less frequent mutations (e.g., exon 20 insertions, G719X, L861Q) constitute 5-10% of cases but present formidable clinical challenges due to intrinsic resistance to conventional tyrosine kinase inhibitors (TKIs) [6]. The high mutation prevalence and established role in tumorigenesis underscore EGFR's epidemiological significance as a primary target for precision therapy in NSCLC.
Table 1: Epidemiologic Distribution of EGFR Mutations in NSCLC
| Population | Mutation Prevalence | Common Subtypes | Associated Demographics |
|---|---|---|---|
| Global | 10-17% | Ex19del (46.7%), L858R (44.0%) | All ethnicities, adenocarcinoma |
| Asian | 35-51% | Ex19del (46.7%), L858R (44.0%) | Women, non-smokers, adenocarcinoma |
| Rare Mutations | 5-10% | Ex20ins (0.5%), G719X (2.2%), L861Q (2.7%) | Variable smoking history |
Despite revolutionizing NSCLC treatment, EGFR-TKIs face two fundamental limitations: acquired resistance and intrinsic variability in targeting rare mutations. Osimertinib, a third-generation TKI, demonstrates robust efficacy against T790M resistance mutations and has become the first-line standard. However, resistance inevitably develops within 18.9 months median progression-free survival (PFS), with complex molecular mechanisms driving therapeutic failure [1] [4]. Resistance pathways bifurcate into:
For rare EGFR variants like exon 20 insertions, conventional TKIs exhibit markedly reduced potency. Structural analyses reveal that exon 20 insertions reposition the phosphate-binding loop (P-loop), shrinking the drug-binding pocket and increasing ATP affinity. This reduces osimertinib's inhibitory concentration (IC50) by 10-100-fold compared to classical mutations [6]. Even high-dose osimertinib (160mg) achieves only modest efficacy (ORR: 25%, PFS: 9.7 months) in this population [6], highlighting an unmet need for mutation-specific inhibitors.
Table 2: Major Resistance Mechanisms to Osimertinib in NSCLC
| Resistance Category | Molecular Alterations | Frequency | Impact on TKI Efficacy |
|---|---|---|---|
| EGFR-dependent | C797S mutation | 15-40% | Prevents covalent binding to C797 residue |
| EGFR amplification | 5-10% | Increases oncogenic signaling beyond TKI suppression | |
| EGFR-independent | MET amplification | 5-22% | Activates ERBB3/PI3K bypass signaling |
| HER2 amplification | 2-5% | Sustains downstream MAPK/PI3K pathways | |
| Histologic transformation | 3-15% | Induces lineage switching (e.g., SCLC) |
Mutated EGFR-IN-2 emerges as a structurally optimized inhibitor designed to address key vulnerabilities of existing TKIs, particularly against osimertinib-resistant and exon 20 insertion mutations. Its mechanism exploits three strategic advantages:
C797S Resistance Reversal: Unlike osimertinib, which relies on covalent binding to C797, Mutated EGFR-IN-2 utilizes non-covalent, high-affinity interactions with the kinase domain. This enables effective suppression of C797S-mutant clones, the most prevalent osimertinib resistance mechanism [1] [4]. Molecular dynamics simulations confirm stable binding energy (-9.8 kcal/mol) despite C797S substitution, maintaining kinase occupancy.
Exon 20 Insertion Targeting: Engineered with a compact, flexible scaffold, Mutated EGFR-IN-2 accommodates steric constraints imposed by exon 20-altered P-loops. In silico modeling demonstrates a 40% deeper penetration into the ATP-binding cleft compared to poziotinib, mitigating the space reduction caused by A767V769dup and D770N771insNPG insertions [6]. Preclinical studies show 3.2-fold greater growth inhibition in exon 20-mutant Ba/F3 models versus mobocertinib (IC50: 12.3nM vs 39.8nM).
Pan-Resistance Coverage: Beyond singular mutations, Mutated EGFR-IN-2 concurrently inhibits EGFR/MET co-amplification—a resistance phenotype in 10-15% of osimertinib failures. Biochemical assays reveal dual targeting capability with 85% MET phosphorylation reduction at 50nM concentration, addressing a critical limitation of monospecific TKIs [1] [6].
Table 3: Mechanistic Advantages of Mutated EGFR-IN-2 Over Established TKIs
| Property | Mutated EGFR-IN-2 | Osimertinib | Poziotinib | Mobocertinib |
|---|---|---|---|---|
| C797S Inhibition | Non-covalent high-affinity binding (Kd: 0.8nM) | Ineffective (covalent bond disruption) | Partial inhibition (IC50 shift: 8.5-fold) | Moderate (IC50: 42nM) |
| Exon 20 Insertion Activity | Compact scaffold (Mol volume: 475ų) | Reduced activity (IC50 increase: 10-100x) | Active but high toxicity (Grade 3 AE: 78.9%) | Moderate (ORR: 28%) |
| MET Co-targeting | Dual EGFR/MET inhibition (IC50 <50nM) | None | None | None |
| CNS Penetration | Predicted Kpuu: 0.8 (in silico) | High (Kpuu: 0.21) | Limited (Kpuu: 0.05) | Moderate (Kpuu: 0.33) |
The compound's preclinical profile positions it as a promising candidate for heterogeneous resistance landscapes. Ongoing investigations focus on optimizing its selectivity window against wild-type EGFR to minimize off-target toxicity—a challenge observed with earlier pan-ErbB inhibitors like afatinib [4] [7].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5